Cas no 89999-90-6 (2-Chloro-6-hydroxybenzonitrile)

2-Chloro-6-hydroxybenzonitrile is a versatile aromatic compound characterized by the presence of chloro, hydroxy, and nitrile functional groups on a benzene ring. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chloro and hydroxy groups offer sites for further functionalization, while the nitrile group can participate in condensation or cyclization reactions. Its stability under controlled conditions and well-defined reactivity profile make it a valuable building block for constructing complex molecules. The compound is typically handled under standard laboratory precautions due to its potential irritant properties.
2-Chloro-6-hydroxybenzonitrile structure
89999-90-6 structure
Product Name:2-Chloro-6-hydroxybenzonitrile
CAS No:89999-90-6
MF:C7H4ClNO
MW:153.565760612488
MDL:MFCD01646165
CID:820611
PubChem ID:4407995
Update Time:2025-11-02

2-Chloro-6-hydroxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-hydroxybenzonitrile
    • 3-Chloro-2-cyanophenol
    • Benzonitrile, 2-chloro-6-hydroxy-
    • 2-chloro-6-hydroxy-benzonitrile
    • 2-cyano-3-chlorophenol
    • 2-Hydroxy-6-chlorobenzonitrile
    • QAZAWPCTVDEZCT-UHFFFAOYSA-N
    • 2-chloro-6-hydroxybenzenecarbonitrile
    • STL554471
    • SBB086946
    • CL8890
    • BBL100677
    • AM61697
    • CM13009
    • PB19932
    • AS05816
    • AB0027448
    • ST240
    • 2-Chloro-6-hydroxybenzonitrile (ACI)
    • Salicylonitrile, 6-chloro- (7CI)
    • DTXSID40402948
    • AC-22658
    • MFCD01646165
    • CCG-302550
    • 89999-90-6
    • benzenecarbonitrile, 2-chloro-6-hydroxy-
    • DB-030843
    • AKOS005255027
    • J-508939
    • Z992258522
    • CS-0051935
    • EN300-93775
    • DS-13007
    • SY022909
    • SCHEMBL2336330
    • MDL: MFCD01646165
    • Inchi: 1S/C7H4ClNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
    • InChI Key: QAZAWPCTVDEZCT-UHFFFAOYSA-N
    • SMILES: N#CC1C(O)=CC=CC=1Cl

Computed Properties

  • Exact Mass: 152.99800
  • Monoisotopic Mass: 152.998
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 44

Experimental Properties

  • Density: 1.41
  • Melting Point: 162-164 ºC
  • Boiling Point: 296.2°C at 760 mmHg
  • Flash Point: 133°C
  • Refractive Index: 1.611
  • PSA: 44.02000
  • LogP: 1.91728

2-Chloro-6-hydroxybenzonitrile Security Information

2-Chloro-6-hydroxybenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Chloro-6-hydroxybenzonitrile Pricemore >>

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2-Chloro-6-hydroxybenzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride ,  2-(Methylsulfonyl)ethanol Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders
Xu, Heng; Lu, Hongfu; Xu, Zhongmiao; Luan, Linbo; Li, Chengyong; et al, ACS Medicinal Chemistry Letters, 2016, 7(4), 397-402

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  18-Crown-6 Solvents: Acetonitrile ;  overnight, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h
Reference
Antagonists of the Calcium Receptor I. Amino Alcohol-Based Parathyroid Hormone Secretagogues
Marquis, Robert W.; Lago, Amparo M.; Callahan, James F.; Trout, Robert E. Lee; Gowen, Maxine; et al, Journal of Medicinal Chemistry, 2009, 52(13), 3982-3993

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Dimethyl sulfoxide ;  54 h, 70 °C
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis of the calcilytic ligand NPS 2143
Johansson, Henrik; Cailly, Thomas; Thomsen, Alex Rojas Bie; Brauner-Osborne, Hans; Pedersen, Daniel Sejer, Beilstein Journal of Organic Chemistry, 2013, 9, 1383-1387

Production Method 4

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  rt; 30 - 90 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Chromatography-Free Entry to Substituted Salicylonitriles: Mitsunobu-Triggered Domino Reactions of Salicylaldoximes
Whiting, Ellis; Lanning, Maryanna E.; Scheenstra, Jacob A.; Fletcher, Steven, Journal of Organic Chemistry, 2015, 80(2), 1229-1234

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: 18-Crown-6 Solvents: Acetonitrile ;  24 h, 110 °C; 110 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β
Minutolo, Filippo; Bellini, Rosalba; Bertini, Simone; Carboni, Isabella; Lapucci, Annalina; et al, Journal of Medicinal Chemistry, 2008, 51(5), 1344-1351

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
Discovery of potent and orally bioavailable N,N'-diarylurea antagonists for the CXCR2 chemokine receptor
Jin, Qi; Nie, Hong; McCleland, Brent W.; Widdowson, Katherine L.; Palovich, Michael R.; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(17), 4375-4378

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate ,  18-Crown-6 Solvents: Acetonitrile ;  24 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
Reference
Chemoenzymatic synthesis of calcilytic agent NPS-2143 employing a lipase-mediated resolution protocol
Kamal, Ahmed; Chouhan, Gagan, Tetrahedron: Asymmetry, 2005, 16(16), 2784-2789

2-Chloro-6-hydroxybenzonitrile Raw materials

2-Chloro-6-hydroxybenzonitrile Preparation Products

2-Chloro-6-hydroxybenzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89999-90-6)2-Chloro-6-hydroxybenzonitrile
Order Number:A10763
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:59
Price ($):150.0
Email:sales@amadischem.com

Additional information on 2-Chloro-6-hydroxybenzonitrile

Comprehensive Guide to 2-Chloro-6-hydroxybenzonitrile (CAS No. 89999-90-6): Properties, Applications, and Market Insights

2-Chloro-6-hydroxybenzonitrile (CAS No. 89999-90-6) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and material science. This chlorinated hydroxybenzonitrile derivative has garnered significant attention due to its role as a key intermediate in synthesizing high-value compounds. With the increasing demand for fine chemicals and bioactive molecules, understanding the properties and uses of 2-Chloro-6-hydroxybenzonitrile is essential for researchers and industry professionals.

The molecular formula of 2-Chloro-6-hydroxybenzonitrile is C7H4ClNO, featuring a benzene ring substituted with a chloro group, a hydroxy group, and a nitrile group. This arrangement imparts distinct reactivity, making it valuable for cross-coupling reactions and heterocyclic synthesis. Recent studies highlight its potential in developing antimicrobial agents and herbicides, aligning with the global push for sustainable agriculture and novel therapeutics.

One of the most searched topics related to 2-Chloro-6-hydroxybenzonitrile is its synthetic pathways. Researchers often explore methods like cyanation of halobenzenes or hydroxylation of chlorobenzonitriles to produce this compound efficiently. Innovations in green chemistry have also led to eco-friendly protocols, such as catalytic processes using palladium complexes or copper-based catalysts, reducing environmental impact—a priority in modern chemical manufacturing.

In the pharmaceutical sector, 2-Chloro-6-hydroxybenzonitrile serves as a precursor for drug candidates targeting inflammatory diseases and metabolic disorders. Its nitrile functionality enables further transformations into amides, acids, or tetrazoles, expanding its utility in medicinal chemistry. For instance, derivatives of this compound are investigated for kinase inhibition, a hot topic in cancer research.

The agrochemical industry leverages 2-Chloro-6-hydroxybenzonitrile to develop crop protection agents. Its structural motifs are found in herbicides that inhibit photosynthesis or cell wall synthesis in weeds, addressing the growing need for high-efficiency pesticides with lower toxicity. This aligns with the trend toward precision farming and reduced chemical footprints.

Market trends indicate rising demand for 2-Chloro-6-hydroxybenzonitrile in Asia-Pacific regions, driven by expanding pharmaceutical and agrochemical production. Suppliers emphasize high-purity grades (>98%) to meet stringent industry standards. Additionally, advancements in analytical techniques like HPLC and GC-MS ensure quality control, a frequent query among buyers.

From an environmental perspective, the biodegradability and ecotoxicological profile of 2-Chloro-6-hydroxybenzonitrile are under scrutiny. Regulatory bodies encourage lifecycle assessments to evaluate its sustainability, reflecting the broader shift toward circular economy principles in chemical industries.

In summary, 2-Chloro-6-hydroxybenzonitrile (CAS No. 89999-90-6) exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span drug discovery, agricultural science, and material engineering, making it a compound of enduring relevance. As research progresses, its role in addressing global challenges like food security and healthcare will likely expand further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89999-90-6)2-Chloro-6-hydroxybenzonitrile
A10763
Purity:99%
Quantity:25g
Price ($):150.0
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